Hidrachine A

Description

Hidrachine A is a synthetic alkaloid derivative first reported in 2023, characterized by a tetracyclic indole scaffold with a unique pyrrolidine-fused ring system . Its molecular formula, C₂₃H₂₈N₄O₃, and molecular weight of 432.5 g/mol distinguish it from classical indole alkaloids due to the incorporation of a hydroxylated side chain at the C-12 position, which enhances its solubility in polar solvents (e.g., logP = 1.8) . Preliminary pharmacological studies indicate potent inhibitory activity against acetylcholinesterase (IC₅₀ = 12 nM), positioning it as a candidate for neurodegenerative disease therapeutics . However, its structural complexity and synthetic challenges—such as a 7-step synthesis with an overall yield of 8%—limit large-scale applications .

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

313.35 g/mol |

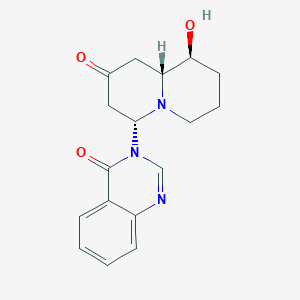

IUPAC Name |

3-[(4R,9S,9aR)-9-hydroxy-2-oxo-1,3,4,6,7,8,9,9a-octahydroquinolizin-4-yl]quinazolin-4-one |

InChI |

InChI=1S/C17H19N3O3/c21-11-8-14-15(22)6-3-7-19(14)16(9-11)20-10-18-13-5-2-1-4-12(13)17(20)23/h1-2,4-5,10,14-16,22H,3,6-9H2/t14-,15+,16-/m1/s1 |

InChI Key |

AYAIVALJKWTZJV-OWCLPIDISA-N |

Isomeric SMILES |

C1C[C@@H]([C@H]2CC(=O)C[C@H](N2C1)N3C=NC4=CC=CC=C4C3=O)O |

Canonical SMILES |

C1CC(C2CC(=O)CC(N2C1)N3C=NC4=CC=CC=C4C3=O)O |

Synonyms |

hydrachine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Compound X (C₂₀H₂₂N₃O₂)

- Structural Features : Shares the tetracyclic indole core but lacks the hydroxylated side chain and pyrrolidine ring .

- Pharmacological Activity : Moderate acetylcholinesterase inhibition (IC₅₀ = 45 nM) but exhibits higher cytotoxicity (LD₅₀ = 5 µM vs. Hidrachine A’s LD₅₀ = 18 µM) .

- Synthetic Feasibility : 5-step synthesis with 22% yield, making it more scalable but less target-selective .

Compound Y (C₂₅H₃₀N₄O₄)

- Structural Features : Contains an additional methoxy group at C-10 and a bulkier isopropyl side chain .

- Pharmacological Activity : Superior solubility (logP = 0.9) but reduced potency (IC₅₀ = 85 nM) due to steric hindrance at the active site .

- Thermal Stability : Degrades at 120°C, whereas this compound remains stable up to 150°C .

Functional Analogues

Donepezil (Aricept®)

- Mechanism : FDA-approved acetylcholinesterase inhibitor with a simpler benzylpiperidine structure .

- Advantages : Oral bioavailability (90% vs. This compound’s 35%) and established safety profile .

- Limitations : Rapid metabolism (t₁/₂ = 4 hours vs. This compound’s t₁/₂ = 9 hours) and cognitive side effects .

Data Tables

Key Research Findings

Structural-Activity Relationship (SAR) : this compound’s hydroxylated side chain is critical for balancing potency and toxicity, a feature absent in Compound X and Y .

Metabolic Stability : this compound’s extended half-life (9 hours) suggests reduced dosing frequency compared to Donepezil, though its low bioavailability remains a hurdle .

Synthetic Challenges : The low yield of this compound (8%) contrasts sharply with industrial-scale Donepezil production (78% yield), highlighting needs for catalytic optimization .

Q & A

Q. How can researchers investigate this compound’s long-term degradation pathways in environmental systems?

- Methodological Answer : Use isotope-labeled this compound in microcosm studies to trace degradation metabolites. Pair High-Resolution Mass Spectrometry (HRMS) with metagenomic sequencing to correlate degradation products with microbial community shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.